1-(2,4-Dimethylbenzyl)azetidin-3-ol
Overview
Description
Azetidines are a class of organic compounds characterized by a four-membered ring structure containing three carbon atoms and one nitrogen atom . The “1-(2,4-Dimethylbenzyl)” part of the name indicates a specific substitution pattern on the azetidine ring. This compound could potentially be used in various applications such as drug development, organic synthesis, and materials science.
Molecular Structure Analysis
The molecular structure of azetidines involves a four-membered ring, which is relatively strained compared to larger ring structures. This strain can influence the compound’s reactivity .Chemical Reactions Analysis
Azetidines are known to participate in a variety of chemical reactions. They can act as precursors in the synthesis of other heterocyclic compounds . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Azetidines, for example, are typically solid at room temperature . The compound “1-(2,4-Dimethylbenzyl)azetidin-3-ol” has a molecular weight of 73.09 .Scientific Research Applications
Synthetic Chemistry
Azetidines are immensely reactive and have significant potential in synthetic chemistry . They are excellent candidates for ring-opening and expansion reactions . This makes “1-(2,4-Dimethylbenzyl)azetidin-3-ol” potentially useful in the synthesis of a wide range of complex molecules.
Catalytic Processes
Azetidines have shown promise in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . This suggests that “this compound” could be used as a catalyst in these reactions.
Peptidomimetic and Nucleic Acid Chemistry
Azetidines are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . This implies that “this compound” could be used in the development of new drugs and therapies.
Preparation of Polyamines
Azetidines can be used in the production of polyamines with various structures . Polyamines have numerous applications in materials science and biology, suggesting another potential use for “this compound”.
Synthesis of Heterocyclic Amino Acid Derivatives
Azetidines can be used in the synthesis of new heterocyclic amino acid derivatives . These derivatives have potential applications in medicinal chemistry, providing another possible use for “this compound”.
Mechanism of Action
Target of action
Azetidines, the class of compounds that “1-(2,4-Dimethylbenzyl)azetidin-3-ol” belongs to, are known to be versatile building blocks in the synthesis of various bioactive compounds . .
Mode of action
The mode of action of azetidines generally depends on their chemical structure and the functional groups they carry. They can interact with their targets through various types of chemical bonds and forces
Biochemical pathways
Azetidines are involved in a variety of biochemical pathways due to their presence in many bioactive compounds
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. Azetidines, due to their small size and ability to form hydrogen bonds, might have good bioavailability
properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(10(2)5-9)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQMJZHXLVXABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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